N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide
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Overview
Description
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group, and a benzenesulfonamide moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . The reaction conditions often require the presence of trifluoroacetic acid as a catalyst . The structures of the obtained products are confirmed using methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cell cycles.
Medicine: Explored for its pharmacological activities, including antioxidative and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine and pyrrolidine moieties and exhibit similar pharmacological activities.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: This compound has a similar structure but with different substituents.
N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine: Another compound with a pyrimidine ring and pyrrolidine group.
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O2S/c1-16-15-20(26-13-5-6-14-26)24-21(22-16)23-17-9-11-18(12-10-17)25-29(27,28)19-7-3-2-4-8-19/h2-4,7-12,15,25H,5-6,13-14H2,1H3,(H,22,23,24) |
InChI Key |
VYJDKHVBTRABQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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